molecular formula C11H8N2O3S B6413962 3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid CAS No. 1261936-52-0

3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid

Cat. No.: B6413962
CAS No.: 1261936-52-0
M. Wt: 248.26 g/mol
InChI Key: FBASMGIKASHWJW-UHFFFAOYSA-N
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Description

3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid is a heterocyclic compound that features both a thiophene and a picolinic acid moiety. The presence of these two functional groups makes it a versatile compound in organic synthesis and medicinal chemistry. Thiophene derivatives are known for their biological activities and are used in various pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the Gewald reaction for large-scale synthesis. This includes using continuous flow reactors to improve yield and reduce reaction time. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Types of Reactions:

    Oxidation: The formyl group in the thiophene ring can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reagents like sodium borohydride.

    Substitution: The amino group in the picolinic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: 3-(5-Carboxythiophen-2-yl)-6-aminopicolinic acid.

    Reduction: 3-(5-Hydroxymethylthiophen-2-yl)-6-aminopicolinic acid.

    Substitution: Various N-substituted picolinic acid derivatives.

Scientific Research Applications

3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid largely depends on its interaction with biological targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The picolinic acid moiety can chelate metal ions, which may be crucial in its biological activity. The exact molecular pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group.

    6-Aminopicolinic acid: Similar in structure but lacks the thiophene ring.

Uniqueness: 3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid is unique due to the combination of the thiophene and picolinic acid moieties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .

Properties

IUPAC Name

6-amino-3-(5-formylthiophen-2-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S/c12-9-4-2-7(10(13-9)11(15)16)8-3-1-6(5-14)17-8/h1-5H,(H2,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBASMGIKASHWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C2=CC=C(S2)C=O)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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